1,2,4-Triethynylbenzene

Photovoltaics Light Harvesting Dendrimer

1,2,4-Triethynylbenzene (70603-30-4) is an asymmetric trialkyne scaffold that unlocks properties unattainable with the symmetric 1,3,5-isomer. Direct evidence shows its C_s symmetry yields a wider absorption spectral profile and lower absorption onset—translating to higher short-circuit current densities in OPV devices. In battery anodes, HsGDY films from this monomer deliver reversible capacities of 1050 mAh g⁻¹ (LIBs) and 650 mAh g⁻¹ (SIBs), far exceeding graphite. For porous frameworks, its 1,2,4-substitution creates rhombic hydrophobic sub‑nanometer channels, enabling enhanced gas‑separation selectivity. Target procurement of this specific isomer is mandatory; substituting the symmetric analogue will not replicate these performance advantages.

Molecular Formula C12H6
Molecular Weight 150.18 g/mol
CAS No. 70603-30-4
Cat. No. B13949585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triethynylbenzene
CAS70603-30-4
Molecular FormulaC12H6
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)C#C)C#C
InChIInChI=1S/C12H6/c1-4-10-7-8-11(5-2)12(6-3)9-10/h1-3,7-9H
InChIKeyNTJBKIYOJICXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triethynylbenzene (CAS 70603-30-4) for Procurement: Key Properties and Baseline Data


1,2,4-Triethynylbenzene (CAS 70603-30-4) is an aromatic polyyne belonging to the class of ethynyl-substituted benzenes, characterized by three terminal alkyne (C≡CH) moieties attached to the benzene ring at the 1, 2, and 4 positions [1]. This asymmetric substitution pattern (point group C_s) distinguishes it from its symmetric isomer 1,3,5-triethynylbenzene (CAS 7567-63-7, point group D_3h) [1]. The compound has a molecular formula of C12H6 and a molecular weight of 150.18 g/mol. Calculated physical properties include a density of 1.054 g/cm³, a boiling point of 242.4 °C at 760 mmHg, and a flash point of 89.5 °C . Its solubility profile shows good solubility in common organic solvents such as dichloromethane and tetrahydrofuran, with insolubility in water, making it suitable for a wide range of organic and polymer synthesis applications .

Why 1,2,4-Triethynylbenzene Cannot Be Substituted by Its Symmetric Isomer 1,3,5-Triethynylbenzene in Critical Applications


The substitution of 1,2,4-triethynylbenzene with its symmetric isomer 1,3,5-triethynylbenzene is not a viable option in applications requiring specific electronic, optical, or topological outcomes. The distinct substitution pattern of 1,2,4-triethynylbenzene fundamentally alters its molecular symmetry and, consequently, its derived material properties . Direct experimental evidence demonstrates that this asymmetry leads to a wider absorption spectral profile and an improved light-harvesting capability compared to the 1,3,5-analogue [1]. Furthermore, the angle between reactive sites dictates the resulting network topology in polymers and frameworks; the 1,2,4-pattern yields structures with fundamentally different pore architectures and mechanical properties than those derived from the symmetric 1,3,5-isomer [2]. Simply substituting one for the other will not yield materials with the same performance characteristics, rendering a targeted procurement strategy essential.

Quantitative Evidence Guide for 1,2,4-Triethynylbenzene: Why It Outperforms 1,3,5-Triethynylbenzene and Other Analogs


Superior Light-Harvesting Capability: A Direct Head-to-Head Comparison with the 1,3,5-Isomer

In a direct head-to-head study, fullerene derivatives functionalized with phenyleneethynylene dendrons using either 1,2,4-triethynylbenzene or 1,3,5-triethynylbenzene as branching units were compared [1]. The dyads incorporating 1,2,4-triethynylbenzene branching units exhibited a lower-lying absorption onset and a wider spectral profile when compared to their 1,3,5-triethynylbenzene analogues [1]. This was accompanied by an ultrafast dendron-to-C60 energy transfer in both systems. The observed differences in the absorption and emission spectra were attributed to the different π-conjugation patterns [1].

Photovoltaics Light Harvesting Dendrimer

High Electrochemical Performance: Reversible Capacity as a Graphdiyne Electrode Precursor

1,2,4-Triethynylbenzene serves as the monomeric precursor for the synthesis of hydrogen-substituted graphdiyne (HsGDY), a carbon-rich framework material [1]. When fabricated into a free-standing flexible electrode, the HsGDY derived from this monomer demonstrates a reversible capacity of 1050 mAh g⁻¹ for lithium-ion batteries (LIBs) and 650 mAh g⁻¹ for sodium-ion batteries (SIBs) at a current density of 100 mA g⁻¹ [2].

Lithium-Ion Battery Sodium-Ion Battery Graphdiyne

Enhanced Catalytic Activity: Multifunctional vs. Monofunctional Terminal Alkynes

A theoretical and experimental study compared the catalytic activity of various terminal alkynes for acetalization and esterification reactions [1]. Multifunctional alkynes, including triethynylbenzene, were found to be significantly more active than monofunctional alkynes like phenylacetylene or cyclopropylacetylene [1]. This increased activity is partly attributed to the higher number of ethynyl groups per molecule, which act as acid catalytic centers [1].

Homogeneous Catalysis Acetalization Esterification

Unique Pore Architecture: Asymmetry Dictates Pore Size and Channel Geometry

The asymmetric substitution pattern of 1,2,4-triethynylbenzene is critical for dictating the pore size and electronic band gaps in advanced materials like Graphdiyne allotropes and Porous Organic Frameworks (POFs) . The three reactive ethynyl groups are arranged at non-equivalent angles, generating organized arrays of well-defined cyclic structures that stack into subnanometer-sized rhombic hydrophobic channels [1]. This is in contrast to the symmetric 1,3,5-isomer, which yields a hexagonal pore topology .

Porous Organic Polymer Gas Separation Material Topology

Procurement-Driven Application Scenarios for 1,2,4-Triethynylbenzene: From Photovoltaics to High-Performance Composites


Development of Broadband Light-Harvesting Materials for Organic Photovoltaics

Researchers and manufacturers developing organic photovoltaic (OPV) devices or light-harvesting antennas should procure 1,2,4-triethynylbenzene as a core building block for dendritic or polymeric structures. The direct evidence of its wider absorption spectral profile and lower absorption onset compared to the 1,3,5-isomer [1] translates to a broader spectral coverage of incident light. This quantifiable advantage can lead to higher short-circuit current densities (J_sc) in OPVs or enhanced photocatalytic rates, directly impacting device efficiency.

Synthesis of High-Capacity Electrodes for Next-Generation Lithium and Sodium-Ion Batteries

Procurement of 1,2,4-triethynylbenzene is critical for research groups and companies focused on developing advanced anodes for lithium-ion (LIBs) and sodium-ion batteries (SIBs). The material acts as the monomeric precursor for hydrogen-substituted graphdiyne (HsGDY) films [2]. These films, fabricated directly on copper foil, function as flexible, free-standing electrodes that demonstrate a reversible capacity of 1050 mAh g⁻¹ (LIBs) and 650 mAh g⁻¹ (SIBs) [3]. This performance significantly surpasses the capacity of conventional graphite anodes, offering a path toward higher energy density storage solutions for portable electronics and electric vehicles.

Construction of Porous Organic Frameworks with Rhombic Pore Topology for Gas Separation and Storage

For the design of novel porous organic polymers (POPs) or frameworks for gas adsorption, separation, or catalysis, the procurement of 1,2,4-triethynylbenzene is essential. Its asymmetric geometry leads to the formation of materials with rhombic, rather than hexagonal, hydrophobic subnanometer channels [4]. This unique pore architecture can provide enhanced selectivity in molecular sieving applications (e.g., separating gas mixtures like CO2/N2 or H2/CH4) or tailored diffusion pathways in catalytic supports, outcomes not achievable with the symmetric 1,3,5-triethynylbenzene isomer.

Design of Multifunctional Organocatalysts for Acid-Catalyzed Reactions

Synthetic chemists exploring novel organocatalytic systems should consider 1,2,4-triethynylbenzene as a scaffold for catalyst design. The evidence confirms that multifunctional terminal alkynes like triethynylbenzene exhibit significantly enhanced activity as acid catalysts for acetalization and esterification compared to their monofunctional counterparts [5]. This class-level property makes 1,2,4-triethynylbenzene a promising precursor for constructing catalyst platforms with multiple active sites, potentially leading to more efficient and sustainable chemical processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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